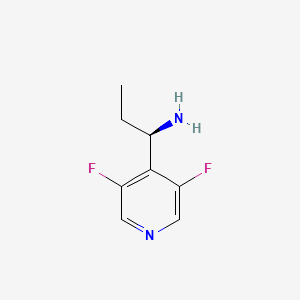
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluoropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to introduce the propyl group.
Reduction: The resulting intermediate is then subjected to reduction conditions, often using a reducing agent like lithium aluminum hydride (LiAlH4), to convert the intermediate to the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,5-dichloropyridin-4-yl)propan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(1R)-1-(3,5-dimethylpyridin-4-yl)propan-1-amine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
Binding Affinity: The fluorine atoms enhance the compound’s binding affinity to molecular targets, making it more effective in its applications.
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10F2N2/c1-2-7(11)8-5(9)3-12-4-6(8)10/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |
InChI Key |
JNYOBOZJGRWFQC-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=NC=C1F)F)N |
Canonical SMILES |
CCC(C1=C(C=NC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















